molecular formula C24H22N2O2 B5141260 N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide

N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide

Cat. No.: B5141260
M. Wt: 370.4 g/mol
InChI Key: SSFSGMJNOZFZAB-UHFFFAOYSA-N
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Description

N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoyl group attached to a dihydroisoquinoline moiety, which is further linked to a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply to the large-scale production of N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide.

Chemical Reactions Analysis

Types of Reactions

N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include various N-alkylated and substituted derivatives of the original compound. These derivatives can exhibit different biological and pharmacological properties, making them valuable for further research .

Scientific Research Applications

N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-alkylated 3,4-dihydroisoquinolinone derivatives, such as:

  • N-methyl-3,4-dihydroisoquinolinone
  • N-ethyl-3,4-dihydroisoquinolinone
  • N-benzyl-3,4-dihydroisoquinolinone

Uniqueness

N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is unique due to the presence of both a benzoyl group and a benzamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(19-10-3-1-4-11-19)25-17-22-21-14-8-7-9-18(21)15-16-26(22)24(28)20-12-5-2-6-13-20/h1-14,22H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSGMJNOZFZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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